![molecular formula C13H21ClOSi B14175970 {1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane CAS No. 918327-29-4](/img/structure/B14175970.png)
{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethyl group, an ethoxy group, and two dimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane typically involves the reaction of 1-[4-(Chloromethyl)phenyl]ethyl}dimethylchlorosilane with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
1-[4-(Chloromethyl)phenyl]ethyldimethylchlorosilane+Ethanol→1-[4-(Chloromethyl)phenyl]ethyl(ethoxy)dimethylsilane+Hydrogen Chloride
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The phenyl ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of reduced phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane linkages.
Industry: Utilized in the production of specialty polymers and coatings with improved thermal and chemical resistance.
Wirkmechanismus
The mechanism of action of 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane involves its ability to form stable covalent bonds with various substrates. The chloromethyl group acts as a reactive site for nucleophilic attack, leading to the formation of new chemical bonds. The ethoxy and dimethylsilane groups contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
- **1-[4-(Chloromethyl)phenyl]ethyl}dimethylchlorosilane
- **1-[4-(Chloromethyl)phenyl]ethyl}trimethylsilane
- **1-[4-(Chloromethyl)phenyl]ethyl}methoxy(dimethyl)silane
Comparison: 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different reactivity and stability compared to its analogs. The ethoxy group enhances the compound’s solubility in organic solvents and provides additional sites for chemical modification.
Eigenschaften
CAS-Nummer |
918327-29-4 |
|---|---|
Molekularformel |
C13H21ClOSi |
Molekulargewicht |
256.84 g/mol |
IUPAC-Name |
1-[4-(chloromethyl)phenyl]ethyl-ethoxy-dimethylsilane |
InChI |
InChI=1S/C13H21ClOSi/c1-5-15-16(3,4)11(2)13-8-6-12(10-14)7-9-13/h6-9,11H,5,10H2,1-4H3 |
InChI-Schlüssel |
FYJCFNZXVKNKPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)C(C)C1=CC=C(C=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


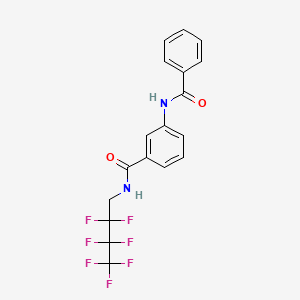
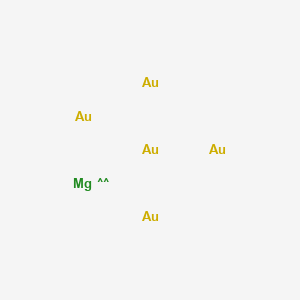

![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)
![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

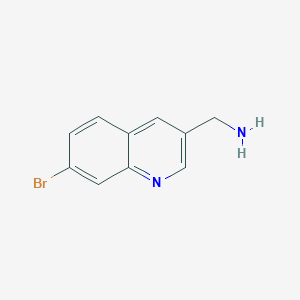
![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)
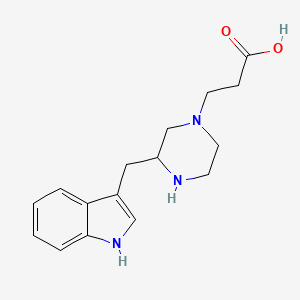
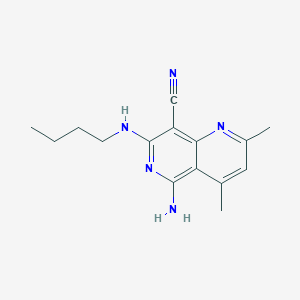
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
